molecular formula C25H23ClN4O4 B6584091 ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate CAS No. 1251616-55-3

ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate

Cat. No.: B6584091
CAS No.: 1251616-55-3
M. Wt: 478.9 g/mol
InChI Key: JFYODNUXJYZDCC-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H23ClN4O4 and its molecular weight is 478.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.1407829 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound's structure features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the piperidine moiety enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives. A study evaluated several derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against various bacterial strains .

Table 1: Antimicrobial Activity of Pyrazoloquinoline Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Ethyl 1-[2-(4-chlorophenyl)...0.125 - 2.0S. aureus
Ethyl 1-[2-(4-chlorophenyl)...0.187 - 0.375E. faecalis
Ethyl 1-[2-(4-chlorophenyl)...2 - 8P. aeruginosa

Anti-inflammatory Activity

The anti-inflammatory properties of related pyrazolo derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and exhibit a reduction in inflammation markers in vitro and in vivo models. The mechanism is thought to involve the modulation of NF-kB signaling pathways .

Anticancer Activity

Research has shown that pyrazoloquinolines can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) with IC50 values in the micromolar range .

Table 2: Anticancer Activity of Pyrazoloquinoline Derivatives

Cell LineIC50 (µM)Mechanism of Action
MCF-75Apoptosis induction
A54910Cell cycle arrest

Case Studies

In a notable case study, a series of pyrazolo[4,3-c]quinolines were synthesized and tested for their biological activity. The study reported that modifications to the substituents on the pyrazole ring significantly affected their antibacterial and anticancer properties. For instance, introducing electron-donating groups enhanced activity against resistant bacterial strains .

Properties

IUPAC Name

ethyl 1-[2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c1-2-34-25(33)15-9-11-29(12-10-15)23(31)16-3-8-21-19(13-16)22-20(14-27-21)24(32)30(28-22)18-6-4-17(26)5-7-18/h3-8,13-15,28H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYODNUXJYZDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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